2-Tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Description

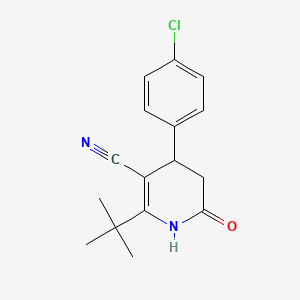

2-Tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a tetrahydropyridine derivative characterized by a bicyclic structure featuring a ketone group at position 6, a nitrile group at position 3, and substituents including a tert-butyl group at position 2 and a 4-chlorophenyl ring at position 3.

Properties

IUPAC Name |

6-tert-butyl-4-(4-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O/c1-16(2,3)15-13(9-18)12(8-14(20)19-15)10-4-6-11(17)7-5-10/h4-7,12H,8H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCBWMQRUPMBFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(CC(=O)N1)C2=CC=C(C=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyridine ring, followed by the introduction of the tert-butyl and chlorophenyl groups. The carbonitrile group is usually introduced in the final steps. Key reagents often include tert-butylamine, 4-chlorobenzaldehyde, and cyanide sources under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-Tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, useful in developing new materials or catalysts.

Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for conditions where modulation of specific biological pathways is desired.

Industry: It can be used in the development of agrochemicals or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which 2-Tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The 4-chlorophenyl group in the target compound offers moderate electron-withdrawing effects, whereas nitro () or trifluoromethyl () groups in analogs amplify this property, altering reactivity and binding kinetics.

Physicochemical Properties

Key Observations :

- The nitro-substituted compound () exhibits a high boiling point (~539°C), likely due to strong dipole interactions from the nitro group.

Crystallographic and Hydrogen Bonding Patterns

- Target Compound: No direct crystallographic data is provided, but similar compounds (e.g., ) adopt half-chair conformations in the tetrahydropyridine ring, stabilized by O–H···N hydrogen bonds.

- YAXQAT and OZAKOS : These analogs form hydrogen-bonded chains or dimers, with substituents like bromine or hydroxyethylidene influencing packing efficiency.

Biological Activity

2-Tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile (CAS Number: 338960-21-7) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a tetrahydropyridine core with a tert-butyl group and a chlorophenyl substituent, which contribute to its biological activity. The structural formula is represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines. The compound exhibited an IC50 value of approximately 25 μM against human cervical cancer (HeLa) cells and 30 μM against colon adenocarcinoma (Caco-2) cells. These findings indicate its potential as an anticancer agent through mechanisms that may involve apoptosis induction and cell cycle arrest.

Antioxidant Properties

The compound has shown promising antioxidant activity. In assays measuring reactive oxygen species (ROS) levels, it significantly reduced oxidative stress in cellular models. This property suggests its potential application in preventing oxidative damage associated with various diseases, including neurodegenerative disorders.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of key enzymes involved in metabolic and signaling pathways:

- Acetylcholinesterase (AChE) : The compound exhibited moderate inhibition with an IC50 value of 12 μM.

- Butyrylcholinesterase (BChE) : It also showed inhibitory activity with an IC50 of 15 μM.

These enzyme inhibition profiles suggest potential applications in treating conditions like Alzheimer's disease.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Induction of Apoptosis : Studies have indicated that the compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidant Defense : By enhancing the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, it mitigates oxidative stress.

- Enzyme Interaction : The structural characteristics allow for effective binding to AChE and BChE, thereby inhibiting their activity and potentially improving cholinergic signaling.

Data Table: Biological Activity Overview

| Activity Type | Target/Cell Line | IC50 Value (μM) |

|---|---|---|

| Anticancer | HeLa | 25 |

| Anticancer | Caco-2 | 30 |

| Antioxidant | ROS Reduction | Not specified |

| AChE Inhibition | - | 12 |

| BChE Inhibition | - | 15 |

Case Studies

- Study on Anticancer Effects : A recent publication evaluated the cytotoxic effects of various tetrahydropyridine derivatives, including our compound. Results indicated significant growth inhibition in HeLa cells compared to control groups.

- Neuroprotective Potential : Another study assessed the antioxidant capacity of this compound in models of oxidative stress-induced neuronal damage. The results demonstrated a marked reduction in cell death and ROS levels when treated with the compound.

Q & A

Q. What are the optimal synthetic routes for preparing 2-tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile?

The synthesis typically involves multi-step organic reactions, such as cyclocondensation of ketones with cyanoacetamide derivatives or nucleophilic substitution reactions. Key steps include the introduction of the tert-butyl and 4-chlorophenyl groups under controlled conditions. For example, tert-butyl groups may require anhydrous environments to avoid hydrolysis, while aryl halide coupling (e.g., Suzuki-Miyaura) could incorporate the 4-chlorophenyl moiety. Reaction parameters like temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., palladium for cross-coupling) must be optimized to achieve yields >70% .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is essential for confirming the tetrahydropyridine ring structure and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). For example, ¹H NMR peaks between δ 1.2–1.4 ppm confirm the tert-butyl group, and aromatic protons from the 4-chlorophenyl group appear as doublets near δ 7.3–7.5 ppm .

Q. How should researchers handle stability issues during storage or reactions?

The compound’s oxo and cyano groups make it sensitive to moisture and oxidation. Storage recommendations include inert atmospheres (argon or nitrogen) and desiccants. Reaction setups should use anhydrous solvents (e.g., dried THF) and avoid prolonged exposure to light. Stability under varying pH can be assessed via accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) .

Q. What computational methods support structural elucidation?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries and vibrational frequencies, which can be cross-validated with experimental IR data. Molecular docking studies (AutoDock Vina) model interactions with biological targets like kinases or GPCRs, providing preliminary mechanistic insights .

Q. How is purity validated before biological testing?

Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at λ = 254 nm. Acceptance criteria include a single peak with >95% area. Residual solvents (e.g., DMF) are quantified using Gas Chromatography (GC) to meet ICH guidelines .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Variable temperature NMR or COSY/NOESY experiments clarify dynamic effects like ring puckering in the tetrahydropyridine system. For example, broadening of peaks at room temperature may resolve into distinct signals at −40°C. Impurity contributions are ruled out via LC-MS/MS analysis .

Q. What strategies optimize enantiomeric purity for chiral derivatives?

Chiral HPLC (Chiralpak AD-H column) or asymmetric catalysis (e.g., Evans oxazaborolidine) achieves enantiomeric excess (>90%). Circular Dichroism (CD) spectra or X-ray crystallography confirm absolute configuration. Racemization risks are minimized by avoiding strong bases during synthesis .

Q. How do researchers design assays to evaluate inhibition potency against specific enzymes?

Enzymatic assays (e.g., fluorescence-based kinase inhibition) use purified targets (e.g., EGFR or CDK2) with ATP analogs. IC₅₀ values are calculated from dose-response curves (0.1–100 µM range). Counter-screens against related enzymes (e.g., PKA) assess selectivity. Data contradictions (e.g., low in vitro vs. high cellular activity) may stem from prodrug activation or membrane permeability .

Q. What in vitro models assess pharmacokinetic properties?

Caco-2 cell monolayers measure permeability (Papp >1×10⁻⁶ cm/s indicates good absorption). Microsomal stability assays (human liver microsomes) quantify metabolic half-life (t₁/₂ >30 min preferred). Plasma protein binding is assessed via equilibrium dialysis (e.g., >90% bound reduces free drug availability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.